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molecular formula C8H10Br2ClN B8600380 N-(2-bromo-ethyl)-3-chloro-aniline hydrobromide CAS No. 61545-22-0

N-(2-bromo-ethyl)-3-chloro-aniline hydrobromide

Cat. No. B8600380
M. Wt: 315.43 g/mol
InChI Key: CNXQIYCIOYOABJ-UHFFFAOYSA-N
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Patent
US04161528

Procedure details

A mixture consisting of 15.8 gm of N-(2-bromo-ethyl)-3-chloro-aniline hydrobromide, 10.7 gm of 4-methyl-aniline, 50 ml of toluene and 15 gm of anhydrous sodium carbonate was refluxed for eight hours, while stirring. Thereafter, the reaction mixture was filtered, the filter cake was washed with ethyl acetate, and the filtrate was evaporated in vacuo, leaving 10 gm of an oil which was used as the starting material in Example 11 without further purification. It was identified to be N-(3-chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[CH:7]=1.[CH3:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[Cl:12][C:8]1[CH:7]=[C:6]([NH:5][CH2:4][CH2:3][NH:18][C:17]2[CH:19]=[CH:20][C:14]([CH3:13])=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
Br.BrCCNC1=CC(=CC=C1)Cl
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
CC1=CC=C(N)C=C1
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for eight hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NCCNC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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